(4-Ethoxy-3-formylphenyl)boronic acid
Overview
Description
(4-Ethoxy-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BO4. It is a derivative of phenylboronic acid, characterized by the presence of an ethoxy group at the 4-position and a formyl group at the 3-position on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Ethoxy-3-formylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild conditions and functional group tolerance .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic group . It is transferred from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction , which is a key pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and ready preparation, which can influence their bioavailability .
Result of Action
The action of this compound in the Suzuki-Miyaura reaction results in the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of complex organic molecules, including many pharmaceuticals .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors. The Suzuki-Miyaura reaction, for instance, is known for its functional group tolerance and mild conditions . This suggests that the compound can remain stable and effective under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Ethoxy-3-formylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic trapping reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-formylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also participate in other reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(4-Ethoxy-3-formylphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the ethoxy group at the 4-position.
4-Formylphenylboronic acid: Similar structure but lacks the ethoxy group at the 3-position.
Phenylboronic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness: (4-Ethoxy-3-formylphenyl)boronic acid is unique due to the presence of both the ethoxy and formyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect its binding affinity and specificity in biological applications .
Properties
IUPAC Name |
(4-ethoxy-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRRAKCLFURNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584876 | |
Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-63-3 | |
Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-3-formylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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